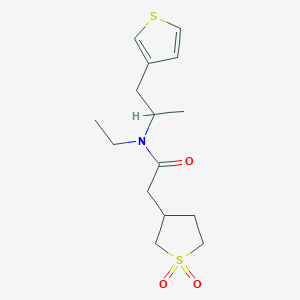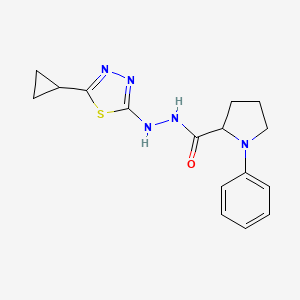![molecular formula C15H19N3O5S B6972885 3-[3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid](/img/structure/B6972885.png)
3-[3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid is a complex organic compound featuring a pyrazole ring, a sulfonamide group, and a methoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Methoxyphenyl Derivative: The sulfonylated pyrazole is coupled with a methoxyphenyl derivative through a nucleophilic substitution reaction.
Propanoic Acid Addition: Finally, the propanoic acid moiety is introduced via esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Methoxyphenyl derivatives with aldehyde or carboxylic acid groups.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitro or halogenated methoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
Biologically, the compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups. It serves as a model compound for understanding the interactions between sulfonamides and biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new antibiotics or anti-inflammatory drugs.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its functional groups allow for diverse chemical reactions, making it a versatile intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-[3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The methoxyphenyl moiety may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid: Lacks the sulfonamide and methoxy groups, making it less versatile in biological applications.
4-Methoxyphenylpropanoic acid: Lacks the pyrazole and sulfonamide groups, reducing its potential for enzyme inhibition.
Sulfanilamide: Contains the sulfonamide group but lacks the pyrazole and methoxyphenyl moieties, limiting its structural diversity.
Uniqueness
The uniqueness of 3-[3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
3-[3-[(1,5-dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-10-14(9-16-18(10)2)24(21,22)17-12-8-11(5-7-15(19)20)4-6-13(12)23-3/h4,6,8-9,17H,5,7H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTASTZYOZGOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2=C(C=CC(=C2)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-2-pyridin-3-ylethanamine](/img/structure/B6972815.png)
![1-Ethyl-3-[4-[(3-methylfuran-2-yl)methylamino]piperidin-1-yl]pyrazin-2-one](/img/structure/B6972819.png)
![5-[2-(5-Methylpyridin-3-yl)ethyl]-3-(2-methylsulfonylpyridin-4-yl)-1,2,4-oxadiazole](/img/structure/B6972827.png)
![1-[(2-methyl-1,2,4-triazol-3-yl)methyl]-N-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6972836.png)
![1-[2-[4-(1-Methylpyrazol-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B6972852.png)
![N-[(1,5-dimethylbenzimidazol-2-yl)methyl]-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B6972855.png)
![N-[5-(cyclopropylsulfamoyl)-2-hydroxyphenyl]oxepane-4-carboxamide](/img/structure/B6972859.png)
![N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]pyridazine-4-carboxamide](/img/structure/B6972863.png)
![N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-3-methylpyridazine-4-carboxamide](/img/structure/B6972870.png)
![3-hydroxy-N-spiro[1,3-dihydroindene-2,4'-oxane]-1-ylpyridine-2-carboxamide](/img/structure/B6972902.png)
![2-[5-[[3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]-2-methoxyphenyl]acetic acid](/img/structure/B6972909.png)

![7-[2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carbonyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one](/img/structure/B6972925.png)
